molecular formula C8H11NO B021549 Tyramine CAS No. 51-67-2

Tyramine

Cat. No.: B021549
CAS No.: 51-67-2
M. Wt: 137.18 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
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Description

Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine. It is found in various foods, especially those that are fermented, cured, pickled, aged, or spoiled. This compound acts as a catecholamine releasing agent and is known for its role in modulating physiological processes such as blood pressure regulation and neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyramine can be synthesized through a three-step biocatalytic reaction starting from serine in keratin acid hydrolysis wastewater. The process involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to this compound using tyrosine decarboxylase . The reaction conditions include a pH of 8.0, a temperature of 37°C, and the presence of Triton X-100 at 0.04%.

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis route. This method includes the decarboxylation of tyrosine, which can be achieved using various chemical reagents and catalysts .

Chemical Reactions Analysis

Metabolism of Tyramine

This compound is metabolized by the enzyme monoamine oxidase (MAO) . During normal metabolism in humans and mammals, this compound is deaminated in the liver into an inactive metabolite .This compound+H2O+O2Monoamine Oxidase4 Hydroxyphenylacetaldehyde+NH3+H2O2\text{this compound}+H_2O+O_2\xrightarrow{\text{Monoamine Oxidase}}\text{4 Hydroxyphenylacetaldehyde}+NH_3+H_2O_2When hepatic monoamine oxidase is inhibited, the clearance of this compound is blocked, which can lead to increased circulating this compound levels .

N-Methylation

This compound can undergo N-methylation to form various methylated alkaloid derivatives :

  • N-methylthis compound
  • N,N-dimethylthis compound (hordenine)
  • N,N,N-trimethylthis compound (candicine)

Hydrogenation

This compound hydrogen sulfate can be produced via the heterogeneously catalyzed selective hydrogenation of 4-hydroxybenzyl cyanide using a Pd/C catalyst in a three-phase reactor .

Catalysis

This compound derivatives can catalyze the self-aldol dimerization of butanal in the presence of Escherichia coli [14, 16].

Reactions with Imines

This compound can react with imine intermediates, such as 4-hydroxybenzyl imine, leading to the formation of secondary and tertiary amines. This coupling reaction involves the elimination of ammonia [2, 3].

This compound in Crystal Engineering

This compound can act as a coformer in crystal engineering, forming salts with organic acids .

Genotoxicity

This compound may be genotoxic to intestinal cells at concentrations found in biogenic amine-rich foods . It can affect the expression of genes involved in DNA damage and repair . this compound can induce the expression of growth-arrest and DNA damage (GADD) family genes and affect the transcription of DNA-repair genes .

Biosensors

This compound's interactions with fullerenes can be exploited in biosensors. The adsorption of this compound on pristine, Boron (B), and Silicon (Si) doped fullerenes has been explored for developing this compound biosensors .

Catalytic Decarboxylation

This compound can be prepared by performing a catalytic decarboxylation reaction on tyrosine with a decarboxylation catalyst in an organic solvent .

Miscellaneous Reactions

This compound can be used to synthesize this compound-derived natural products and analogs through a combination of alkylation, deprotection, and Heck coupling .

Scientific Research Applications

Pharmaceutical Applications

Tyramine serves as a precursor for several bioactive compounds with therapeutic potential:

  • Dopamine Derivatives : Due to its structural similarity to dopamine, this compound can influence dopaminergic pathways. It acts as a neuromodulator that may regulate neuronal activity in the basal ganglia, potentially impacting conditions like Parkinson's disease .
  • Antimicrobial Agents : N-acetylthis compound, derived from this compound, has shown activity against multidrug-resistant pathogens and may serve as a new antiplatelet drug due to its inhibitory effects on factor Xa .
  • Neuroprotective Compounds : this compound is linked to the synthesis of neuroprotective agents such as salidroside, which has implications for neurodegenerative disease treatment .

Biotechnological Applications

This compound's role in biotechnology is gaining traction:

  • Biosynthesis : Recent studies have demonstrated the sustainable production of this compound via metabolic engineering of Corynebacterium glutamicum, enabling its use as a building block for high-performance materials like thermoplastics and hydrogels . This approach emphasizes eco-friendly production methods.
  • Hydrogel Formation : this compound enhances the wettability and stability of alginate-based hydrogels, making them suitable for tissue engineering applications .

Food Science

In food science, this compound is both a concern and an area of interest:

  • Fermentation Indicator : this compound levels can indicate the fermentation quality of food products. Elevated levels are often associated with spoilage or certain foodborne illnesses (e.g., scombroid poisoning) due to histamine production .
  • Flavor Enhancer : As a flavor compound, this compound contributes to the taste profiles of aged foods and beverages.

Biosensing Technologies

Recent research highlights this compound's potential in biosensing applications:

  • Biosensors Development : In silico studies have explored the adsorption of this compound on boron and silicon-doped fullerenes for developing cost-effective biosensors. These sensors aim to detect this compound levels in biological samples and food products, enhancing food safety and quality control .

Case Study 1: Metabolic Engineering for Sustainable Production

A study focused on engineering Corynebacterium glutamicum for the de novo production of this compound from simple nitrogen sources. The engineered strain achieved a high titer of 1.9 g/L of this compound through metabolic pathways involving l-tyrosine decarboxylation. This advancement illustrates the potential for sustainable production methods in industrial biotechnology .

Case Study 2: Neuropharmacological Effects

Research investigating the effects of this compound on rat subthalamic neurons revealed that it induces inward currents in over 60% of tested neurons. This finding supports the hypothesis that this compound acts as an endogenous ligand for trace amine receptors, influencing dopaminergic signaling pathways relevant to neuropharmacology .

Mechanism of Action

Tyramine exerts its effects by inducing the release of catecholamines such as norepinephrine. It binds to trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, in the synaptic cleft, reducing the activity of serotonergic and dopaminergic receptors . This mechanism is crucial for its role in modulating blood pressure and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    β-Phenylethylamine: Another aromatic biogenic amine with similar neuromodulatory properties.

    Octopamine: A neurotransmitter that is a metabolic product of tyramine.

    Dopamine: A well-known neurotransmitter involved in various physiological processes.

Uniqueness

This compound is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions. This characteristic distinguishes it from other similar compounds like dopamine, which can cross the blood-brain barrier and exert central nervous system effects .

Biological Activity

Tyramine is a biogenic amine derived from the amino acid tyrosine, commonly found in various foods, particularly aged cheeses, cured meats, and fermented products. Its biological activity is significant due to its involvement in neurotransmission and potential health implications, including effects on blood pressure and gene expression related to DNA damage. This article provides an overview of this compound's biological activity, including research findings, case studies, and data tables summarizing its effects.

This compound primarily acts as a sympathomimetic agent, influencing the release of norepinephrine from sympathetic nerve endings. This action can lead to increased heart rate and blood pressure, particularly in individuals with monoamine oxidase inhibitors (MAOIs) in their system, which can prevent the metabolism of this compound.

Table 1: Biological Effects of this compound

EffectMechanismReference
Increased norepinephrine releaseStimulates adrenergic receptors
Blood pressure elevationSympathomimetic action
Gene expression changesAlters DNA damage response pathways
Neurotransmitter modulationAffects motoneuron excitability

2. Gene Expression and Genotoxicity

Recent studies have indicated that this compound may have genotoxic effects on intestinal cells. Research shows that exposure to this compound alters the expression of several genes involved in DNA damage signaling pathways. Notably, genes such as GADD45A and GADD45G exhibited significant upregulation at concentrations above 3.65 mM, indicating a potential risk for DNA damage.

Case Study: this compound-Induced Gene Expression Changes

A study conducted on HT29 intestinal cells demonstrated that this compound exposure led to:

  • Upregulation of GADD family genes : GADD45A and GADD45G showed more than fourfold increases at specific concentrations.
  • Downregulation of DNA repair genes : High concentrations (2000 mg/kg) repressed genes involved in mismatch repair (MMR) and nucleotide excision repair (NER), suggesting a risk for genomic instability .

3. Behavioral Effects in Invertebrates

This compound also plays a crucial role in the nervous systems of invertebrates. It functions as a neuromodulator affecting behaviors such as aggression, mating, and foraging in social insects like honeybees.

Table 2: Behavioral Effects of this compound in Insects

BehaviorEffectReference
Flight inhibitionDecreases flight motivation
Aggression modulationInfluences aggressive behaviors
Foraging behaviorAlters foraging activity

4. Health Implications

The consumption of this compound-rich foods can pose risks for individuals taking MAOIs, leading to hypertensive crises due to excessive norepinephrine release. Moreover, this compound's potential genotoxic effects raise concerns regarding its long-term consumption.

Research Findings on Health Risks

  • Hypertensive Crisis : Patients on MAOIs consuming high-tyramine foods may experience severe hypertension due to unregulated norepinephrine levels .
  • Genotoxicity : Evidence suggests that dietary intake of this compound could contribute to cellular damage and increased cancer risk through its effects on gene expression related to DNA repair .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying tyramine in complex biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For simultaneous detection of this compound with other biogenic amines (e.g., histamine), enzymatic assays using peroxidase-coupled reactions can achieve limits of detection (LOD) as low as 1.5×10⁻⁸ mol . Validate methods using spiked recovery experiments to account for matrix interference.
  • Key Considerations : Ensure calibration curves span physiological and pathological concentration ranges (e.g., 1×10⁻⁴ M to 2.5×10⁻⁵ M) .

Q. How does this compound interact with monoamine transporters (SERT, DAT, NET) in vitro?

  • Experimental Design : Use synaptosomal preparations to measure tritium-labeled neurotransmitter efflux. This compound’s efficacy (% Emax) is typically normalized to maximal release induced by 100 µM this compound for SERT and 10 µM for DAT/NET .
  • Data Interpretation : Compare EC₅₀ values across transporters; e.g., this compound may show higher potency at NET than DAT due to structural affinity differences .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in migraines be resolved through experimental design?

  • Contradiction Analysis : Conflicting reports on this compound-induced migraines may arise from variability in dietary intake quantification or genetic polymorphisms in monoamine oxidase (MAO) activity.
  • Methodological Solution : Conduct controlled dietary interventions with standardized this compound doses (e.g., 50–500 mg/day) and stratify participants by MAO-A/B genotype. Use double-blind placebo-controlled trials to isolate this compound-specific effects .

Q. What experimental models best capture this compound’s dual role as a neuromodulator and hypertensive agent?

  • Model Selection :

  • In vitro: Differentiated SH-SY5Y cells for studying this compound’s TAAR1-mediated modulation of dopamine release.
  • In vivo: Spontaneously hypertensive rats (SHR) to assess this compound’s pressor effects via peripheral adrenergic receptors.
    • Key Metrics : Measure plasma this compound levels (HPLC) alongside blood pressure telemetry and microdialysis for central neurotransmitter dynamics .

Q. How do this compound-oxidizing enzymes vary across microbial species, and what implications does this have for food safety research?

  • Methodology : Screen bacterial isolates (e.g., Enterococcus, Lactobacillus) for tyrosine decarboxylase activity using colorimetric assays (e.g., pH change or CO₂ detection). Pair genomic analysis to identify tdc gene clusters and correlate with this compound production in fermented foods.
  • Data Validation : Use knockout strains to confirm enzyme specificity and quantify this compound via LC-MS/MS in food matrices .

Q. Methodological Pitfalls and Solutions

Q. Why do EC₅₀ values for this compound vary across neurotransmitter release assays?

  • Source of Variation : Differences in synaptosomal preparation (e.g., brain region specificity, rodent strain) or assay conditions (e.g., buffer composition, incubation time).
  • Standardization : Normalize release to a positive control (e.g., 100 µM this compound) and report raw data alongside % Emax. Use non-linear regression (GraphPad Prism) for EC₅₀ calculation with shared confidence intervals .

Q. How can researchers address low reproducibility in this compound-dependent MAO inhibition studies?

  • Troubleshooting :

  • Validate MAO activity using a reference inhibitor (e.g., clorgyline for MAO-A).
  • Control for dietary this compound intake in animal studies via purified diets.
  • Use isotopic labeling (e.g., ¹⁴C-tyramine) to trace metabolic flux .

Q. Data Presentation Guidelines

Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?

  • Analysis Framework :

  • Non-linear regression for EC₅₀/IC₅₀ curves.
  • Two-way ANOVA for genotype × treatment interactions.
  • Bonferroni correction for multiple comparisons in neurotransmitter release assays .

Q. How should conflicting data on this compound’s neuroprotective vs. neurotoxic effects be contextualized?

  • Interpretation Strategy :

  • Differentiate acute vs. chronic exposure models.
  • Assess mitochondrial function (e.g., Seahorse assay) and oxidative stress markers (e.g., ROS, glutathione) to clarify mechanisms.
  • Meta-analysis of existing datasets to identify consensus pathways .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Risk Mitigation :
  • Use fume hoods for powder handling to prevent inhalation.
  • Avoid strong oxidizers and acids due to incompatibility risks .
  • Monitor for hypertensive crises in animal models via continuous telemetry .

Properties

IUPAC Name

4-(2-aminoethyl)phenol
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InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
Source PubChem
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InChI Key

DZGWFCGJZKJUFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CCN)O
Source PubChem
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Molecular Formula

C8H11NO
Record name tyramine
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Related CAS

71495-67-5
Record name Poly(tyramine)
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DSSTOX Substance ID

DTXSID2043874
Record name Tyramine
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Molecular Weight

137.18 g/mol
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Physical Description

Solid, Colourless to yellow solid; Sweet meaty aroma
Record name Tyramine
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Record name 2-(4-Hydroxyphenyl)ethylamine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166 °C @ 2 MM HG
Record name TYRAMINE
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Solubility

SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol)
Record name TYRAMINE
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Record name 2-(4-Hydroxyphenyl)ethylamine
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Mechanism of Action

... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors.
Record name TYRAMINE
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Color/Form

CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER

CAS No.

51-67-2
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Record name 4-(2-aminoethyl)phenol
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Record name TYRAMINE
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Melting Point

164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C
Record name TYRAMINE
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Record name Tyramine
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Synthesis routes and methods I

Procedure details

Formation of the tyramide of compound III, is as follows. N-hydroxysuccinimide (33 mg) is dissolved in the reaction mixture prepared above by heating to 70° C., then dicyclohexylcarbodiimide (61 mg) is added. This is reacted at 70° C. for 90 minutes, an additional amount (6 mg) of the carbodiimide is added and the reaction is continued for another 30 minutes. The mixture is cooled to 0° C. and the precipitated dicyclohexylurea is settled by centrifugation. The supernatant, containing 6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride (IV) is recovered. A solution of tyramine [4-(2′-amino)ethylphenol] (1.0 g) in water (5 ml) is formed by bringing it to pH 7 by addition of concentrated HCl. This solution is added to the supernatant containing compound IV and reacted at room temperature for one hour. This mixture is then reduced to a red oil by evacuation at 60° C., and is then extracted with water to remove excess tyramine. Compound (VI) is then recrystalized from ethanol-acidified with HCl.
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Quantity
6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Rats were anesthetized with a mixture of pentobarbital (30 mg/kg) and chloral hydrate (120 mg/kg) by intraperitoneal injection. The left carotid artery and jugular vein were cannulated with fine polytene tubing (artery) or fine silicone rubber tubing connected to polyethylene tubing (vein), the distal end of which was brought under the skin to an anchor point behind the neck. The tubing was filled with heparinized saline solution, and plugged with a fine steel rod. The animals were treated with 20 mg chloramphenicol by intramuscular injection and allowed to recover from the operation overnight. The following day, the rats were placed in a high-walled container permitting free movement. The arterial catheter was connected to a pressure transducer via a 100 cm length of saline-filled, fine-bore polyethylene tubing, and the venous catheter connected to a 1 ml syringe via a similar length of tubing, which, together with the syringe, contained a solution of tyramine hydrochloride in saline (1 mg/ml). Following an equilibration period of 30 to 40 minutes, tyramine injections (50 or 100 μg) were given, and blood pressure responses recorded. An interval of at least 15 minutes was maintained between injections after return of blood pressure to control values. Control pressor responses were established, then one of the drugs was injected intraperitoneally, and tyramine responses were repeated over the next 4 hours. The area under the blood pressure response curve was estimated, and the ratio of this area after treatment to before treatment and to 1 to 3 hours after injection of the compounds, was determined using the average of 3 to 4 values obtained in the control period.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Ethyl acetate (1.5 mL) was added to 100 mg of Boc-Tyramine-PEM (α,γ-mixture) obtained in Reference Example 3 to suspend the compound, and then 4 N HCl/dioxane (0.5 mL) was added thereto. The mixture was stirred for one hour at room temperature. A precipitate thus obtained was filtered with a Kiriyama funnel and dried in a vacuum, and thus 93 mg of Tyramine-PEM (α,γ-mixture) was obtained. The compound is thought to be a dihydrochloride salt, based on yield.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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